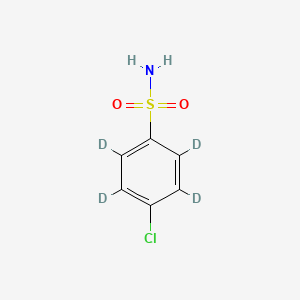

4-Chlorobenzene-d4-sulfonamide

Beschreibung

Strategic Role of Deuterated Compounds in Modern Chemical Science

Deuterated compounds, molecules where one or more hydrogen atoms are replaced by their heavy isotope, deuterium (B1214612), play a pivotal role in modern chemical science. clearsynth.comresearchgate.net This isotopic substitution, while seemingly subtle, imparts significant changes in physicochemical properties that are leveraged across numerous scientific disciplines. The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency compared to the carbon-hydrogen (C-H) bond. musechem.comscielo.org.mx This difference gives rise to the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. princeton.edu Researchers utilize the KIE to elucidate complex reaction mechanisms by selectively labeling molecules and tracking the reaction pathways. thalesnano.com

Furthermore, the distinct mass of deuterium makes these compounds invaluable as internal standards in mass spectrometry (MS). thalesnano.comacs.org By adding a known quantity of a deuterated analog to a sample, chemists can achieve highly accurate and precise quantification of the non-deuterated target compound, compensating for variations during sample preparation and analysis. scioninstruments.comrestek.com Other applications include tracing the metabolic fate of molecules in biological systems, improving the metabolic stability of pharmaceutical compounds, and enhancing the resolution of molecular structures in nuclear magnetic resonance (NMR) spectroscopy. clearsynth.comthalesnano.comacs.org

Academic Significance of Sulfonamide Derivatives in Contemporary Research

The sulfonamide functional group (-SO2NH-) is a cornerstone in medicinal and synthetic chemistry. ajchem-b.comekb.eg Recognized as a versatile pharmacophore, this moiety is a key structural component in a wide array of compounds with diverse biological activities. tandfonline.comresearchgate.net Beyond their initial success, sulfonamide derivatives are integral to contemporary research as building blocks and intermediates in the synthesis of complex organic molecules. ajchem-b.comekb.eg

The academic interest in sulfonamides stems from their unique chemical properties, including their three-dimensional structure, metabolic stability, and hydrogen-bonding capabilities. researchgate.net These characteristics make them attractive scaffolds in drug design and materials science. researchgate.netresearchgate.net The synthesis of novel sulfonamide derivatives remains an active area of research, with chemists developing more efficient and selective methods to create these valuable compounds. acs.orgacs.org Their ability to be chemically modified allows for the fine-tuning of electronic and steric properties, making them suitable for a broad range of applications, from enzyme inhibitors to ligands for central nervous system receptors. nih.govnih.gov

Research Impetus and Objectives for the Study of 4-Chlorobenzene-d4-sulfonamide

The study of this compound is driven by the convergence of the strategic utility of deuteration and the academic importance of sulfonamides. Its non-deuterated counterpart, 4-Chlorobenzenesulfonamide (B1664158), and related sulfonamides are compounds of interest in environmental monitoring and metabolic studies. fu-berlin.deresearchgate.net The presence of sulfonamides in the aquatic environment, often as by-products or metabolites, necessitates sensitive and reliable analytical methods for their detection and quantification. researchgate.net

The primary objective for the synthesis and use of this compound is to serve as an ideal internal standard for the quantitative analysis of 4-Chlorobenzenesulfonamide and similar compounds via isotope dilution mass spectrometry. medchemexpress.comnih.gov Its chemical behavior is nearly identical to the analyte of interest, but its increased mass allows it to be clearly distinguished in a mass spectrometer. restek.com This enables precise measurement, which is crucial for environmental risk assessment and understanding the fate of these pollutants. researchgate.netethz.ch Research into this specific deuterated compound aims to provide a high-purity reference material essential for accurate analytical chemistry, supporting both environmental science and pharmacokinetic research. chiron.no

Physicochemical and Synthetic Profile

This section details the fundamental properties and synthetic routes for this compound, providing a chemical foundation for its applications.

Chemical and Physical Properties

The defining characteristic of this compound is the incorporation of four deuterium atoms into the benzene (B151609) ring, which results in a higher molecular weight compared to its non-deuterated analog. This mass difference is fundamental to its primary application as an internal standard.

| Property | Value |

| Chemical Formula | C₆²H₄H₂ClNO₂S |

| Molecular Weight | 195.66 g/mol lgcstandards.com |

| CAS Number | 544686-14-8 lgcstandards.com |

| Appearance | White to Off-White Solid |

| Isotopic Purity | Typically ≥98% |

Note: The chemical formula C₆²H₄H₂ClNO₂S indicates four deuterium (²H or D) atoms on the benzene ring and two protium (B1232500) (¹H) atoms on the amide group. lgcstandards.com

Synthetic Methodologies

The synthesis of deuterated sulfonamides like this compound generally involves multi-step processes starting from deuterated precursors. A common strategy is the chlorosulfonation of a deuterated benzene derivative followed by amination.

Deuteration of Precursor: The synthesis often begins with a commercially available deuterated starting material, such as benzene-d6.

Chlorination: The deuterated benzene is chlorinated to produce chlorobenzene-d5 (B46527).

Chlorosulfonation: The resulting chlorobenzene-d5 is treated with chlorosulfonic acid (ClSO₃H). This electrophilic substitution reaction introduces a sulfonyl chloride group (-SO₂Cl) onto the deuterated aromatic ring, yielding 4-chlorobenzene-d4-sulfonyl chloride.

Amination: The final step involves the reaction of the sulfonyl chloride with ammonia (B1221849) or an ammonia source. acs.org This nucleophilic substitution replaces the chloride on the sulfonyl group with an amino group (-NH₂), forming the final product, this compound.

The purification of the final product is typically achieved through recrystallization to ensure high chemical and isotopic purity, which is critical for its use as an analytical standard. chiron.no

Applications in Analytical Chemistry and Isotopic Labeling

The primary utility of this compound lies in its application as a tool for enhancing precision and accuracy in analytical measurements.

Role as an Internal Standard in Mass Spectrometry

In quantitative analysis, particularly with techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), an internal standard is crucial for achieving reliable results. scioninstruments.com An internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls. restek.com It helps to correct for the loss of analyte during sample preparation and for variations in instrument response (e.g., matrix effects that suppress or enhance ionization). scioninstruments.com

This compound is an ideal internal standard for its non-deuterated counterpart because:

Chemical Similarity: It behaves almost identically to the analyte during extraction, chromatography, and ionization. restek.com

Mass Distinction: It is easily differentiated from the analyte by the mass spectrometer due to its higher mass (an increase of 4 Da). scbt.com

Co-elution: It typically co-elutes with the analyte, ensuring that it experiences the same matrix effects at the same time. restek.com

This application is vital in environmental testing, where trace levels of pollutants like sulfonamides must be quantified accurately in complex matrices such as wastewater, surface water, and groundwater. fu-berlin.deresearchgate.net

Utility in Isotope Dilution Analysis

Isotope Dilution Analysis (IDA) is a premier method for quantitative measurement. The technique involves adding a known amount of an isotopically labeled standard (like this compound) to a sample. The ratio of the naturally occurring analyte to the labeled standard is then measured by mass spectrometry. Since the ratio is the basis for quantification, any sample loss during workup affects both the analyte and the standard equally, leaving the ratio unchanged. This results in exceptionally high accuracy and precision, making IDA the gold standard for many analytical applications.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-2,3,5,6-tetradeuteriobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHDJHHNEURCNV-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1S(=O)(=O)N)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675749 | |

| Record name | 4-Chloro(~2~H_4_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544686-14-8 | |

| Record name | 4-Chloro(~2~H_4_)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Advanced Chemical Transformations of 4 Chlorobenzene D4 Sulfonamide

Deuteration Strategies in the Synthesis of Arylsulfonamides

The incorporation of deuterium (B1214612) into arylsulfonamides can be achieved through various methods, primarily involving either the use of deuterated starting materials or direct hydrogen-deuterium (H/D) exchange on a pre-formed arylsulfonamide skeleton.

One common approach involves the use of deuterated benzene (B151609) as a starting material. The synthesis of 4-chlorobenzene-d4-sulfonamide can, in principle, start from benzene-d6. However, this route can be lengthy and may not be cost-effective for large-scale production.

Direct C-H deuteration of non-labeled arylsulfonamides presents a more atom-economical alternative. Transition metal-catalyzed H/D exchange reactions have emerged as powerful tools for this purpose. Catalysts based on iridium, rhodium, and palladium have shown efficacy in the ortho-selective deuteration of various aromatic compounds. amazonaws.com For instance, a simplified protocol for the ortho-deuteration of acidic aromatic compounds using a Rh(III) catalyst and D₂O as the deuterium source has been reported. amazonaws.com However, when this method was applied to 4-chlorobenzenesulfonamide (B1664158), it resulted in less than 4% deuteration at the C2 and C6 positions, indicating that this particular catalytic system is not efficient for this substrate. amazonaws.com This highlights a significant challenge in the direct deuteration of certain arylsulfonamides, where the electronic properties and substitution patterns of the aromatic ring can greatly influence the efficiency of the catalytic process.

Optimized Synthetic Pathways for this compound

Given the challenges of direct deuteration on the aromatic ring of 4-chlorobenzenesulfonamide, optimized synthetic pathways often rely on building the molecule from a pre-deuterated precursor. A common and effective method starts with chlorobenzene-d5 (B46527), which undergoes chlorosulfonation followed by amination to yield the desired this compound.

A general industrial method for synthesizing non-deuterated sulfanilamide (B372717) from chlorobenzene (B131634) involves a one-step synthesis of p-chlorobenzenesulfonyl chloride using chlorosulfonic acid, followed by ammonolysis. google.com This process can be adapted for the synthesis of the deuterated analog.

A plausible synthetic route is as follows:

Chlorosulfonation of Chlorobenzene-d5: Chlorobenzene-d5 is reacted with chlorosulfonic acid (ClSO₃H) to introduce the sulfonyl chloride group at the para position. The reaction temperature is carefully controlled to minimize the formation of by-products.

Amination: The resulting 4-chlorobenzene-d4-sulfonyl chloride is then reacted with ammonia (B1221849) or an ammonia source to form this compound.

This method provides good yields and high isotopic purity. The CAS number for this compound is 544686-14-8, and its molecular formula is C₆H₂D₄ClNO₂S. medchemexpress.comscbt.com

Derivatization Reactions of this compound

The sulfonamide group in this compound is a versatile functional handle that allows for a variety of derivatization reactions, enabling the synthesis of a diverse range of compounds for various applications.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen atom of the sulfonamide can be alkylated to produce N-substituted derivatives. A general method for the synthesis of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives involves the reaction of 4-chlorobenzenesulfonyl chloride with the corresponding amine. researchgate.net For the pre-formed this compound, N-alkylation can be achieved by reaction with alkyl halides in the presence of a base. For example, N-benzyl-4-chlorobenzenesulfonamide can be synthesized by reacting 4-chlorobenzenesulfonyl chloride with benzylamine. researchgate.net This methodology can be extended to the deuterated analog. The reaction typically proceeds in a polar aprotic solvent like DMF with a base such as sodium hydride to deprotonate the sulfonamide nitrogen, followed by the addition of an alkylating agent (e.g., ethyl iodide, benzyl (B1604629) chloride). researchgate.net

N-Acylation: N-acylsulfonamides are an important class of compounds with various biological activities. The N-acylation of sulfonamides can be achieved using several methods. A common approach involves the reaction with acid chlorides or anhydrides in the presence of a base. tubitak.gov.tr More recently, the use of N-acylbenzotriazoles has been reported as an efficient method for the N-acylation of sulfonamides. researchgate.net Another efficient and environmentally friendly method utilizes silica (B1680970) phosphoric acid as a recyclable catalyst for the N-acylation of sulfonamides with carboxylic acid anhydrides and chlorides under solvent-free conditions. tubitak.gov.tr

| Acylating Agent | Catalyst/Base | Conditions | Product | Reference |

|---|---|---|---|---|

| Acetic Anhydride | Silica Phosphoric Acid | Solvent-free | N-acetyl-4-chlorobenzene-d4-sulfonamide | tubitak.gov.tr |

| Benzoyl Chloride | Pyridine | Inert solvent | N-benzoyl-4-chlorobenzene-d4-sulfonamide | researchgate.net |

| N-Acylbenzotriazole | NaH | DMF | Corresponding N-acyl-4-chlorobenzene-d4-sulfonamide | researchgate.net |

Further Functionalization Strategies

The aromatic ring of this compound can also be a site for further functionalization, although this is less common than derivatization at the sulfonamide group. Electrophilic aromatic substitution reactions could potentially be employed, but the directing effects of the chloro and sulfonamide groups would need to be carefully considered. More advanced cross-coupling reactions could also be envisioned for modifying the aromatic core.

Catalytic Approaches in the Synthesis of Deuterated Sulfonamide Scaffolds

As mentioned, transition metal catalysis plays a crucial role in the synthesis of deuterated compounds. While direct deuteration of 4-chlorobenzenesulfonamide has proven challenging, catalytic methods are instrumental in the synthesis of deuterated precursors and in subsequent derivatization reactions.

For instance, iridium-catalyzed hydrogen isotope exchange is a prominent technique for ortho-deuteration of aromatic compounds containing directing groups. amazonaws.com Although not highly effective for 4-chlorobenzenesulfonamide itself, this approach is valuable for other sulfonamide-containing molecules. Palladium-catalyzed cross-coupling reactions are also essential for constructing complex molecules from deuterated building blocks.

Furthermore, catalytic methods are employed in the derivatization of the sulfonamide group. For example, iridium N-heterocyclic carbene-phosphine complexes have been used for the mono-N-alkylation of sulfonamides with alcohols via a borrowing hydrogenation strategy. This offers a more environmentally benign alternative to using alkyl halides.

Stereoselective Synthesis and Isotopic Control in Deuterated Systems

While this compound itself is not a chiral molecule, the principles of stereoselective synthesis and isotopic control are highly relevant when it is used as a precursor for more complex, chiral molecules.

When derivatizing this compound, for example, through N-alkylation with a chiral alkyl halide or through reactions that generate a new stereocenter, controlling the stereochemical outcome is critical. The use of chiral catalysts or auxiliaries can be employed to achieve high levels of stereoselectivity.

Isotopic control refers to the precise placement and level of deuterium incorporation in the molecule. In the synthesis of this compound, starting with highly enriched chlorobenzene-d5 is key to achieving high isotopic purity in the final product. The stability of the C-D bonds on the aromatic ring under the reaction conditions for chlorosulfonation and amination is generally high, ensuring that the deuterium labels are retained throughout the synthesis. For analytical applications, such as its use as an internal standard in mass spectrometry, high isotopic purity is essential for accurate quantification.

Purification and Isotopic Purity Assessment in Synthetic Protocols

The purification of this compound and the accurate assessment of its isotopic purity are critical steps in its synthesis, ensuring the final product meets the stringent requirements for its use as an internal standard in analytical chemistry. Various chromatographic and spectroscopic techniques are employed to achieve high chemical and isotopic purity.

Following synthesis, which may involve reacting a deuterated chlorobenzene species with a sulfonating agent, the crude product typically contains unreacted starting materials, non-deuterated or partially deuterated analogues, and other reaction byproducts. researchgate.netgoogle.com Purification is therefore essential to isolate the desired deuterated compound.

Common purification methods for sulfonamides, including this compound, involve recrystallization and chromatography. chemistry-chemists.comsciencemadness.org Recrystallization from a suitable solvent system can be effective in removing significant impurities. However, for achieving high purity, chromatographic techniques are often indispensable. chemistry-chemists.com

Chromatographic Purification Techniques:

| Technique | Description | Eluents |

| Flash Column Chromatography | A common method for purifying organic compounds. google.com It utilizes a stationary phase, typically silica gel, and a mobile phase to separate components based on their polarity. amazonaws.com For sulfonamides, gradients of hexane/ethyl acetate (B1210297) or dichloromethane/methanol (B129727) are often employed. google.com | Hexane/Ethyl Acetate, Dichloromethane/Methanol google.com |

| High-Performance Liquid Chromatography (HPLC) | HPLC, particularly preparative HPLC, offers higher resolution and is used for final purification steps to achieve very high chemical purity. google.com Reversed-phase columns are frequently used with eluents such as gradients of water and acetonitrile, which may contain additives like trifluoroacetic acid or formic acid. google.com | Water/Acetonitrile with additives (e.g., Trifluoroacetic Acid) google.com |

The choice of purification method depends on the scale of the synthesis and the required purity of the final product. For instance, a patent for aromatic sulfonamide derivatives describes purification by column chromatography on a Biotage Isolera system using a silica gel column and a gradient of n-hexane/ethyl acetate. google.com

Isotopic Purity Assessment:

Determining the isotopic enrichment and confirming the structural integrity of this compound is paramount. rsc.org This is typically accomplished using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. rsc.org

Analytical Methods for Isotopic Purity:

| Technique | Purpose | Key Findings |

| Mass Spectrometry (MS) | Determines the molecular weight and isotopic distribution of the compound. High-resolution mass spectrometry (HR-MS) is particularly powerful for resolving deuterated species from their non-deuterated counterparts and quantifying isotopic enrichment. rsc.orgnih.gov | Provides the percentage of isotopic purity by comparing the ion intensities of the deuterated and non-deuterated molecules. rsc.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR is used to determine the level of deuterium incorporation by observing the reduction in the integral of the signals corresponding to the deuterated positions. mdpi.com ¹³C and ²H NMR can also provide valuable structural information and confirm the location of the deuterium labels. mdpi.comresearchgate.net | The percentage of deuteration is calculated based on the integration of proton signals in the aromatic region. mdpi.com |

A strategy utilizing both LC-ESI-HR-MS and NMR has been proposed for the comprehensive evaluation of deuterium-labeled compounds. rsc.org This approach involves recording the full scan MS, extracting and integrating the isotopic ions to calculate the isotopic enrichment, while NMR analysis confirms the structural integrity and the positions of the deuterium atoms. rsc.org For example, the level of deuterium incorporation in aromatic esters has been determined by ¹H-NMR spectroscopy by calibrating the integrals against a peak corresponding to a position not expected to be labeled. mdpi.com

The combination of these purification and analytical techniques ensures the production of high-purity this compound, suitable for its intended application as a reliable internal standard in various analytical methodologies.

Iii. Advanced Spectroscopic Characterization and Elucidation of 4 Chlorobenzene D4 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Isotopic Enrichment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of specific nuclei. cymitquimica.com For isotopically labeled compounds like 4-Chlorobenzene-d4-sulfonamide, various NMR techniques are employed to confirm the molecular structure and ascertain the position and extent of deuterium (B1214612) incorporation.

While the primary goal of deuteration is to replace hydrogen atoms with deuterium, ¹H NMR spectroscopy remains crucial for detecting any residual, non-deuterated sites. In the ¹H NMR spectrum of this compound, the aromatic region would be of particular interest. For its non-deuterated counterpart, 4-Chlorobenzenesulfonamide (B1664158), the aromatic protons typically exhibit signals between 7.40 and 7.90 ppm. rsc.orgchemicalbook.comrsc.org The absence or significant reduction of signals in this region for the d4 analogue confirms the high level of deuterium incorporation in the benzene (B151609) ring. Any remaining small signals can be integrated to quantify the percentage of residual protons. The protons of the sulfonamide (-SO₂NH₂) group typically appear as a singlet, with its chemical shift potentially varying depending on the solvent and concentration. rsc.org

Table 1: Comparative ¹H NMR Data

| Compound | Functional Group | Expected Chemical Shift (ppm) | Notes |

| 4-Chlorobenzenesulfonamide | Aromatic C-H | 7.40 - 7.90 | Complex multiplet or two doublets. rsc.orgchemicalbook.comrsc.org |

| This compound | Aromatic C-H | Largely absent | Residual peaks indicate incomplete deuteration. |

| Both | -SO₂NH₂ | Variable | Broad singlet, exchangeable with D₂O. rsc.org |

¹³C NMR spectroscopy provides a detailed map of the carbon framework of the molecule. The spectrum of this compound is expected to show distinct signals for each carbon atom in a unique chemical environment. In chlorobenzene (B131634), the carbon atom attached to the chlorine (C1) is the most deshielded, appearing at approximately 134.3 ppm. docbrown.info The other aromatic carbons appear at around 129.7 ppm (C3, C5), 128.6 ppm (C2, C6), and 126.4 ppm (C4). docbrown.info For this compound, similar shifts are expected, although the coupling between carbon and deuterium (C-D) can cause the signals for the deuterated carbons to appear as multiplets and potentially at slightly different chemical shifts compared to the protonated analogue. The carbon bearing the sulfonamide group would also have a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (ppm) | Notes |

| C-Cl | ~134 | Shift influenced by the electronegative chlorine atom. docbrown.info |

| C-S | Variable | Shift influenced by the sulfonamide group. |

| Aromatic C-D | ~126-130 | May show splitting due to C-D coupling. docbrown.info |

²H (Deuterium) NMR spectroscopy directly observes the deuterium nuclei, offering unambiguous proof of their presence and location within the molecule. For this compound, the ²H NMR spectrum would be expected to show a signal or signals in the aromatic region, corresponding to the chemical shift of the deuterium atoms on the benzene ring. This technique is particularly powerful for determining the degree of deuteration at specific sites. spectralservice.de The integration of the signals in the ²H NMR spectrum, when compared against a known internal standard, can provide a quantitative measure of isotopic enrichment. spectralservice.de

²H NMR Spectroscopy for Deuterium Site Localization and Quantification

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. lcms.cz For this compound (C₆H₂D₄ClNO₂S), the expected exact mass can be calculated with high precision. This allows for the unambiguous confirmation of the molecular formula and the number of deuterium atoms. A key feature in the mass spectrum of a chlorine-containing compound is the presence of isotopic peaks for ³⁵Cl and ³⁷Cl, which occur in a characteristic ratio of approximately 3:1. docbrown.info This isotopic signature would be expected for the molecular ion of this compound.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for sulfonamides involve the cleavage of the S-N bond and the C-S bond. researchgate.net For this compound, characteristic fragments would include the loss of the SO₂NH₂ group and the formation of a deuterated chlorophenyl cation. The presence of deuterium in these fragments can be confirmed by their respective mass-to-charge ratios.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Expected m/z | Notes |

| [M]⁺ | [C₆H₂D₄³⁵ClNO₂S]⁺ | 195.98 | Molecular ion (³⁵Cl isotope). The M+2 peak for the ³⁷Cl isotope would be at m/z 197.98. docbrown.info |

| [M-SO₂NH₂]⁺ | [C₆D₄Cl]⁺ | 115.01 | Loss of the sulfonamide group. |

| [C₆H₅]⁺ | [C₆H₅]⁺ | 77.04 | Phenyl cation, a common fragment in benzene derivatives, may be observed with lower intensity due to deuteration. docbrown.info |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Studies

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.org This process provides a fragmentation "fingerprint" that is characteristic of the molecule's structure. For this compound, MS/MS studies are crucial for confirming its identity and understanding its gas-phase ion chemistry.

Under electrospray ionization (ESI) conditions, aromatic sulfonamides typically protonate or deprotonate to form precursor ions. nih.gov The subsequent collision-induced dissociation (CID) of the protonated molecule, [M+H]⁺, of this compound (expected m/z 197.0 for the ³⁵Cl isotope) would follow fragmentation pathways common to benzenesulfonamides. researchgate.net Key fragmentation mechanisms include:

Neutral Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation for sulfonamides is the elimination of a neutral SO₂ molecule (64 Da). nist.gov This leads to the formation of a 4-chloro-d4-aniline radical cation.

Cleavage of the C-S Bond: Fission of the bond between the deuterated phenyl ring and the sulfur atom results in the formation of a phenyl-d4-cation and a sulfamoyl radical, or vice versa depending on charge retention.

Cleavage of the S-N Bond: The S-N bond can also cleave, leading to the formation of an aminyl radical (NH₂) and a 4-chlorobenzene-d4-sulfonyl cation. researchgate.net This 4-chlorobenzene-d4-sulfonyl cation (m/z 180.9) is a significant and often diagnostic fragment for this class of compounds.

The deuterium labeling on the benzene ring provides a distinct mass shift in any fragments containing the ring, allowing for unambiguous identification and differentiation from its non-deuterated counterpart in complex mixtures.

Table 1: Proposed MS/MS Fragmentation of [this compound+H]⁺ This table presents hypothetical fragmentation data based on established principles for sulfonamides.

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Ion (m/z) | Neutral Loss |

| 197.0 | [C₆D₄ClS(O)₂NH₃]⁺ | 180.9 | NH₃ |

| 197.0 | [C₆D₄ClNH₃]⁺ | 133.0 | SO₂ |

| 197.0 | [C₆D₄Cl]⁺ | 115.0 | SO₂NH₃ |

| 180.9 | [C₆D₄Cl]⁺ | 115.0 | SO₂ |

Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Research Applications

Isotope Dilution Mass Spectrometry (IDMS) is a definitive quantitative technique of high accuracy and precision, recognized as a primary ratio method by the Consultative Committee for Amount of Substance (CCQM). sigmaaldrich.com The method relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. epa.gov this compound is an ideal internal standard for the quantification of its non-labeled analog, 4-chlorobenzenesulfonamide, and other related sulfonamide contaminants in various environmental and biological matrices.

The core principle of IDMS is that the labeled standard (this compound) is chemically indistinguishable from the native analyte during extraction, cleanup, and derivatization procedures. epa.gov Any loss of analyte during sample preparation is mirrored by a proportional loss of the internal standard. The final quantification is based on the measurement of the intensity ratio of the mass spectrometric signals of the analyte and the labeled standard. nih.gov

The concentration of the analyte is calculated using the following equation:

Cₓ = Cₛ * (Wₛ / Wₓ) * (Rₘ - Rₛ) / (Rₓ - Rₘ) * (Mₓ / Mₛ)

Where C is concentration, W is weight, R is the isotope ratio, M is the molar mass, and the subscripts x, s, and m refer to the sample, the spike (standard), and the mixture, respectively.

Table 2: Principle of Quantification using this compound in IDMS This table illustrates the concept with hypothetical values for quantifying 4-chlorobenzenesulfonamide.

| Parameter | Analyte (4-chlorobenzenesulfonamide) | Standard (this compound) |

| Monitored Ion (m/z) | 192.0 (³⁵Cl) | 196.0 (³⁵Cl) |

| Concentration in Standard Solution | N/A | 10.0 µg/mL |

| Volume of Standard Added to Sample | N/A | 100 µL |

| Measured MS Signal Intensity in Mixture | 50,000 | 100,000 |

| Calculated Analyte Concentration | 5.0 µg/mL (Example) | N/A |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Molecular Dynamics

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular structure, bonding, and intermolecular interactions of a compound. ucd.ie IR spectroscopy measures the absorption of infrared radiation due to changes in the molecular dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from changes in molecular polarizability. rsc.org The techniques are complementary and together provide a comprehensive vibrational profile.

The vibrational spectrum of this compound is characterized by modes originating from the sulfonamide group (-SO₂NH₂) and the deuterated chlorophenyl ring.

Sulfonamide Group Vibrations: The N-H stretching vibrations of the primary amine appear as two bands, typically in the 3300-3400 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the S=O bonds are strong in the IR spectrum and are expected around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively. bjp-bg.com

Chlorophenyl Ring Vibrations: The C-Cl stretching vibration gives rise to a strong band in the 750-550 cm⁻¹ range.

Effect of Deuteration: The most significant feature resulting from the isotopic labeling is the replacement of aromatic C-H bonds with C-D bonds. C-H stretching vibrations typically occur in the 3100-3000 cm⁻¹ region. Due to the heavier mass of deuterium, the corresponding C-D stretching vibrations are shifted to significantly lower frequencies, expected around 2200-2300 cm⁻¹. Similarly, C-D in-plane and out-of-plane bending vibrations will appear at lower wavenumbers compared to their C-H counterparts. jconsortium.com This provides a clear spectral window for confirming the deuteration of the aromatic ring.

Table 3: Predicted Vibrational Frequencies (cm⁻¹) for this compound Assignments are based on typical group frequencies and data from analogous molecules.

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode | Expected IR Intensity | Expected Raman Intensity |

| 3380 - 3350 | νₐₛ(NH₂) | Asymmetric N-H Stretch | Medium | Weak |

| 3280 - 3250 | νₛ(NH₂) | Symmetric N-H Stretch | Medium | Weak |

| 2280 - 2250 | ν(C-D) | Aromatic C-D Stretch | Medium-Weak | Strong |

| 1620 - 1580 | δ(NH₂) | N-H Scissoring | Medium | Weak |

| 1570 - 1450 | ν(C=C) | Aromatic Ring Stretch | Medium-Strong | Strong |

| 1350 - 1310 | νₐₛ(SO₂) | Asymmetric S=O Stretch | Strong | Medium |

| 1170 - 1150 | νₛ(SO₂) | Symmetric S=O Stretch | Strong | Medium |

| 950 - 900 | ν(S-N) | S-N Stretch | Medium | Weak |

| 700 - 650 | ν(C-Cl) | C-Cl Stretch | Strong | Medium |

X-ray Crystallography and Solid-State Analysis of this compound and its Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. rjptonline.org Analysis of a single crystal of this compound would provide precise data on bond lengths, bond angles, and torsional angles, confirming its molecular geometry. Furthermore, it would reveal the solid-state packing arrangement and the network of intermolecular interactions, which are dominated by hydrogen bonds involving the sulfonamide group. The -NH₂ group acts as a hydrogen bond donor, while the sulfonyl oxygen atoms act as acceptors, often leading to the formation of well-defined dimers or extended networks. nih.gov

The ability of the sulfonamide group to form robust hydrogen bonds makes this compound a candidate for forming co-crystals. mdpi.com Co-crystallization is the process of combining two or more different molecular components in a stoichiometric ratio within a single crystal lattice. domainex.co.uk Studying the co-crystals of this compound with pharmaceutically active ingredients or other molecules of interest can provide insights into intermolecular recognition events and be used to modify physical properties like solubility and stability.

Table 4: Typical Solid-State Geometric Parameters for Aryl Sulfonamides Data compiled from representative structures in crystallographic databases.

| Bond / Angle | Description | Typical Value |

| S=O | Sulfonyl double bond length | 1.42 - 1.45 Å |

| S-N | Sulfonamide bond length | 1.60 - 1.65 Å |

| S-C(aryl) | Sulfur to aromatic carbon bond length | 1.75 - 1.78 Å |

| C-Cl | Chlorine to aromatic carbon bond length | 1.73 - 1.75 Å |

| O=S=O | Sulfonyl angle | 118 - 122° |

| O=S=N | Angle | 105 - 109° |

| O=S=C | Angle | 106 - 110° |

| N-S-C | Angle | 105 - 109° |

Iv. Kinetic Isotope Effect Studies and Mechanistic Investigations

Primary Deuterium (B1214612) Kinetic Isotope Effects in Sulfonamide-Related Reactions

A primary deuterium kinetic isotope effect (kH/kD) is observed when a bond to a deuterium atom is cleaved in the rate-determining step of a reaction. libretexts.org The magnitude of the primary KIE, which is the ratio of the rate constant for the non-deuterated substrate (kH) to the deuterated substrate (kD), can be substantial, often ranging from 2 to 7. libretexts.org This effect arises from the difference in zero-point vibrational energies of the C-H and C-D bonds; the C-D bond is stronger and requires more energy to break. libretexts.org

In reactions involving sulfonamides, a primary KIE can signify that the cleavage of a C-H or N-H bond is the slowest step. For instance, in iridium-catalyzed ortho-deuteration reactions of primary sulfonamides, a primary KIE value of approximately 3.2 was observed when using H₂ instead of D₂, indicating that the activation of the ortho-C-H bond is involved in the rate-limiting step. core.ac.uk While this specific study did not use 4-chlorobenzene-d4-sulfonamide, the principle directly applies to its potential use in similar C-H activation studies.

A notable application of primary deuterium KIEs is seen in drug delivery systems where the release of a drug is triggered by a β-elimination reaction. prolynxinc.com By replacing the key proton with deuterium, the rate of drug release can be significantly slowed down. prolynxinc.com For example, deuterated linkers have shown kH/kD ratios of approximately 2.5 to 3.5, effectively prolonging the drug's half-life. prolynxinc.com

Secondary Deuterium Kinetic Isotope Effects for Transition State Probing

Secondary deuterium kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. libretexts.org These effects are typically smaller than primary KIEs, with kH/kD values usually close to 1. snnu.edu.cn They are categorized as α, β, or γ effects depending on the position of the isotope relative to the reaction center. libretexts.org

Secondary KIEs are particularly useful for probing the structure of the transition state. An α-secondary KIE, where the deuterium is on the carbon undergoing a change in hybridization (e.g., from sp³ to sp²), can reveal the extent of this change in the transition state. A kH/kD greater than 1 suggests a move to a less crowded sp²-like transition state, while a value less than 1 indicates a more sterically hindered transition state.

In the context of reactions involving this compound, a secondary KIE could be observed in nucleophilic aromatic substitution reactions. The substitution of deuterium on the aromatic ring would not involve direct bond cleavage in many mechanisms, but the change in hybridization at the carbon atom undergoing substitution could lead to a measurable secondary KIE, providing clues about the transition state structure.

Application of this compound in Reaction Mechanism Elucidation

The specific use of this compound allows for the precise investigation of reactions where the chlorobenzene (B131634) sulfonamide moiety is a key participant. For example, in the study of C-H activation or functionalization reactions, comparing the reaction rates of 4-chlorobenzenesulfonamide (B1664158) and its d4-analog can definitively establish whether the C-H (or C-D) bond cleavage is rate-determining.

In a rhodium-catalyzed C-H carbenoid functionalization of aryl sulfonamides, isotope-labeling experiments using [D₄]-MeOD as a co-solvent showed reversible C-H activation. rsc.org Subsequent KIE experiments revealed a relatively small value, suggesting that C-H bond cleavage was likely not the rate-determining step in that particular catalytic cycle. rsc.org While this study did not use this compound itself, it exemplifies the type of mechanistic question this compound could help answer.

Furthermore, in gold(I)-catalyzed intramolecular alkene hydroamination, experiments with deuterated methanol (B129727) (CH₃OD) showed a range of KIE values, indicating that proton transfer plays a significant role in the reaction mechanism. beilstein-journals.orgbeilstein-journals.org The use of a deuterated substrate like this compound in similar systems could help to dissect the roles of different proton transfer steps.

Computational and Experimental Approaches to Kinetic Isotope Effect Determination

The determination of kinetic isotope effects is a synergistic endeavor that often combines experimental measurements with computational modeling.

Experimental Approaches:

Competitive Experiments: A common method involves reacting a mixture of the deuterated and non-deuterated substrates and analyzing the product ratio using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

Independent Kinetic Runs: The rates of the deuterated and non-deuterated reactions are measured in separate experiments under identical conditions.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are widely used to model transition states and calculate vibrational frequencies. nih.gov These frequencies are then used to compute the zero-point energies and ultimately predict the KIE.

Transition Path Sampling (TPS) and Centroid Molecular Dynamics (CMD): These more advanced computational methods can simulate reaction pathways and calculate KIEs, including quantum tunneling effects, without prior knowledge of the reaction coordinate. science.gov

For instance, in the study of the Suzuki-Miyaura reaction, a combination of experimental and theoretical ¹³C KIEs was used to provide detailed insights into the catalytic cycle, including the structures of the transition states for oxidative addition and transmetalation. nih.gov Similarly, computational methods have been employed to investigate the binding kinetics of sulfonamide inhibitors to human carbonic anhydrase II, complementing experimental techniques like surface plasmon resonance (SPR) and X-ray crystallography. researchgate.net

Below is a table summarizing hypothetical KIE data for a reaction involving 4-chlorobenzenesulfonamide, illustrating how such data could be presented.

Table 1: Hypothetical Kinetic Isotope Effect Data

| Reaction Type | Substrate | Rate Constant (s⁻¹) | kH/kD | Interpretation |

|---|---|---|---|---|

| C-H Activation | 4-Chlorobenzenesulfonamide | kH = 2.5 x 10⁻³ | 5.0 | Primary KIE; C-H bond cleavage is rate-determining. |

| C-H Activation | This compound | kD = 0.5 x 10⁻³ | ||

| Nucleophilic Substitution | 4-Chlorobenzenesulfonamide | kH = 1.2 x 10⁻⁴ | 1.1 | Secondary KIE; Change in hybridization at the reaction center in the transition state. |

| Nucleophilic Substitution | This compound | kD = 1.1 x 10⁻⁴ |

V. Computational Chemistry and Theoretical Modeling of 4 Chlorobenzene D4 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Chlorobenzene-d4-sulfonamide, these calculations can elucidate the distribution of electrons and predict its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. Studies on the parent compound, 4-chlorobenzenesulfonamide (B1664158), provide valuable data on its molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net These orbitals are crucial in determining a molecule's reactivity, with the HOMO acting as an electron donor and the LUMO as an electron acceptor. The energy gap between HOMO and LUMO is a key indicator of molecular stability. researchgate.net

For 4-chlorobenzenesulfonamide, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) or similar basis set, have been employed to determine these electronic parameters. researchgate.netresearchgate.netmdpi.com The presence of the electron-withdrawing chlorine atom and the sulfonamide group significantly influences the electronic distribution across the benzene (B151609) ring. mdpi.com The deuteration of the benzene ring in this compound is expected to have a negligible effect on the electronic properties like the HOMO-LUMO gap, as the change in nuclear mass does not significantly alter the electron distribution. However, subtle changes in vibrational modes coupled to electronic transitions could be observed.

Table 1: Predicted Electronic Properties of 4-Chlorobenzenesulfonamide using DFT (Note: These values are for the non-deuterated analogue and serve as a close approximation for the d4 variant.)

| Parameter | Calculated Value (eV) | Computational Method |

|---|---|---|

| HOMO Energy | -7.5 to -7.0 | DFT/B3LYP |

| LUMO Energy | -1.5 to -1.0 | DFT/B3LYP |

| HOMO-LUMO Gap | ~6.0 | DFT/B3LYP |

Ab initio methods, such as Hartree-Fock (HF), are used for the fundamental calculation of molecular structures and energies. For para-halogenated benzenesulfonamides, including the 4-chloro derivative, both HF and DFT methods have been used to optimize the molecular geometry. researchgate.net These calculations predict bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data from X-ray crystallography. researchgate.net

The optimized geometry of 4-chlorobenzenesulfonamide reveals a twisted conformation in the sulfonamide group relative to the benzene ring. researchgate.net The substitution of hydrogen with deuterium (B1214612) on the benzene ring to form this compound would result in a minuscule change in the calculated bond lengths and angles, primarily due to the slightly different zero-point vibrational energies of C-D versus C-H bonds.

Table 2: Selected Optimized Geometrical Parameters of 4-Chlorobenzenesulfonamide (Note: Data is for the non-deuterated analogue. Deuteration is expected to cause negligible changes in these static parameters.)

| Parameter | Calculated Value | Computational Method |

|---|---|---|

| C-S Bond Length | ~1.77 Å | DFT/B3LYP |

| S-N Bond Length | ~1.67 Å | DFT/B3LYP |

| C-Cl Bond Length | ~1.75 Å | DFT/B3LYP |

| C-S-N-C Torsion Angle | ~-67° | DFT/B3LYP |

Density Functional Theory (DFT) Studies of Molecular Orbitals

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions with their environment over time. For sulfonamides, MD simulations have been used to investigate their binding to biological targets, such as enzymes. ni.ac.rspeerj.com These simulations can reveal key intermolecular interactions, including hydrogen bonds and hydrophobic contacts, that stabilize the molecule within a binding site. tandfonline.com

For this compound, MD simulations could be used to explore its interactions in a solvent or with a protein. The sulfonamide group is capable of forming strong hydrogen bonds, while the chlorophenyl ring can engage in hydrophobic and halogen-bond interactions. tandfonline.com The deuteration of the phenyl ring would subtly influence the van der Waals interactions and may have a more pronounced effect on the dynamics of the molecule due to the increased mass.

Prediction of Spectroscopic Parameters through Computational Methods

Computational methods are invaluable for interpreting and predicting spectroscopic data. For 4-chlorobenzenesulfonamide, DFT calculations have been successfully used to predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts. researchgate.netresearchgate.net The calculated frequencies, after appropriate scaling, show good agreement with experimental spectra, aiding in the assignment of vibrational modes. researchgate.net

In the case of this compound, the most significant impact of deuteration would be observed in the vibrational spectra. The C-D stretching and bending vibrations would appear at lower frequencies compared to the C-H vibrations due to the heavier mass of deuterium. This isotopic shift is a key signature that can be precisely predicted using computational methods.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms and their relative energies. The rotation around the C-S and S-N bonds gives rise to different conformers. Theoretical calculations on related benzenesulfonamides have shown that the orientation of the amino group relative to the sulfonyl group can lead to different stable conformers. The potential energy surface can be mapped to identify the global minimum energy conformation and the energy barriers between different conformers. For 4-chlorobenzenesulfonamide, the twisted conformation of the sulfonamide group is generally found to be the most stable. researchgate.net

In Silico Approaches for Deuterium Isotope Effects

The primary isotope effect of deuterating the benzene ring would be on reactions that involve the cleavage of a C-D bond. Secondary isotope effects would be observed in reactions where the hybridization of the deuterated carbon atoms changes. Computational models can calculate the vibrational frequencies of the molecule and its transition states to predict these isotope effects, providing valuable mechanistic insights.

Vi. Analytical Chemistry Applications and Methodological Advancements

Development of Chromatographic Methods for Analysis and Quantification

Chromatographic techniques are fundamental to the separation, identification, and quantification of chemical compounds. While 4-Chlorobenzene-d4-sulfonamide is principally used as an internal standard, the analytical methods for its non-deuterated analogue, 4-Chlorobenzenesulfonamide (B1664158), and related sulfonamides are well-established. These methods provide the framework within which the deuterated standard is employed.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of sulfonamides due to their polarity and thermal lability, which can make them unsuitable for gas chromatography without derivatization. leidenuniv.nl The development of robust HPLC methods is crucial for the accurate quantification of sulfonamide residues in various matrices, including pharmaceuticals, environmental water, and food products. nih.govmdpi.com

Research has focused on developing sensitive and reliable HPLC methods for sulfonamides, often coupled with ultraviolet (UV), diode array (DAD), or mass spectrometry (MS/MS) detectors. shimadzu.comwu.ac.th For instance, a reverse-phase HPLC (RP-HPLC) method was developed to quantify the impurity 4-chlorobenzenesulfonamide in the drug chlorpropamide. ingentaconnect.com Similarly, another method was established for the determination of 4-amino benzene (B151609) sulphonamide in sulphonamide hydrochloride. wu.ac.th These methods demonstrate the chromatographic behavior of the core structure, which is essential when using this compound as an internal standard.

Method development typically involves optimizing the stationary phase, mobile phase composition, flow rate, and detector settings to achieve adequate separation and sensitivity. wu.ac.th

Table 1: Representative HPLC Method Parameters for Sulfonamide Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | C18 or C8 reversed-phase columns (e.g., YMC-Triart C8, Zorbax Eclipse XDB C18). nih.govwu.ac.th |

| Mobile Phase | A gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) dihydrogen phosphate, acetic acid) and an organic modifier (e.g., acetonitrile, methanol). mdpi.comingentaconnect.com |

| Flow Rate | 0.6 - 1.0 mL/min. nih.govwu.ac.th |

| Detection | UV/DAD at wavelengths such as 265 nm or 270 nm; Fluorescence Detector (FLD); or Tandem Mass Spectrometry (MS/MS). nih.govshimadzu.comwu.ac.th |

| Injection Volume | 5 - 40 µL. nih.govwu.ac.th |

| Column Temperature | 25 - 40 °C. nih.govshimadzu.com |

This table presents a generalized summary of conditions found in various research articles for analyzing sulfonamides and related compounds.

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile organic compounds. While sulfonamides themselves are often too polar and non-volatile for direct GC analysis, GC methods are highly relevant for the analysis of the chlorobenzene (B131634) moiety. rsc.orgnih.gov Studies on the determination of chlorobenzenes in environmental samples like sediments have been successfully developed. researchgate.netoup.com

In these applications, deuterated analogues are frequently used as internal standards to ensure quantification accuracy. researchgate.netchemeurope.com For example, deuterated chlorobenzene (C₆D₅Cl) is a common internal standard for analyzing volatile compounds because its chemical behavior is nearly identical to the analyte, but its mass is distinct. chemeurope.comisotope.com A headspace GC-MS method for analyzing p-dichlorobenzene in blood and urine utilized a deuterated internal standard to improve extraction efficiency and sensitivity. nih.gov The principles of these methods are directly applicable to assays where this compound could serve as an internal standard for related analytes.

Table 2: General GC Method Parameters for Chlorobenzene Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Capillary columns (e.g., Rtx-624, DB-HeavyWAX). researchgate.netresearchgate.net |

| Injection Mode | Splitless or split injection. nih.gov |

| Carrier Gas | Helium or Hydrogen. mdpi.com |

| Detector | Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode or Flame Ionization Detector (FID). researchgate.netmdpi.com |

| Sample Preparation | Solvent extraction, headspace solid-phase microextraction (HS-SPME). researchgate.netresearchgate.net |

This table provides a generalized overview of GC conditions used for analyzing chlorobenzenes, the parent structure of the target compound.

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both HPLC and GC, offering fast and efficient separations with reduced organic solvent consumption. oup.com SFC is particularly well-suited for the analysis of sulfonamides. oup.comnih.gov The technique typically uses supercritical carbon dioxide as the main mobile phase, often with a polar organic modifier like methanol (B129727) to facilitate the elution of polar compounds such as sulfonamides. oup.comnih.gov

Research has demonstrated the successful separation of sulfonamide mixtures using packed silica (B1680970) or amino-bonded stationary phases. oup.comnih.gov The development of SFC methods coupled with mass spectrometry (SFC-MS) has further enhanced selectivity and sensitivity, allowing for the identification of sulfonamides in complex matrices like porcine kidney extracts. nih.gov The ability to resolve multiple sulfonamides in a single run makes SFC a powerful tool for residue analysis. oup.comdss.go.thrsc.org

Table 3: Common SFC Method Parameters for Sulfonamide Separation

| Parameter | Typical Conditions |

|---|---|

| Column | Packed silica, amino-bonded, or cyano-bonded stationary phases. oup.comnih.gov |

| Mobile Phase | Supercritical CO₂ with a methanol modifier (e.g., 10-30% gradient). oup.com |

| Pressure | Outlet pressures are typically maintained around 300 bar. oup.com |

| Temperature | 65 - 90 °C. oup.com |

| Detector | UV or Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS). dss.go.thrsc.orgresearchgate.net |

| Flow Rate | 2.5 - 4.0 mL/min. oup.com |

This table summarizes typical SFC conditions reported for the separation of various sulfonamide antibiotics.

Gas Chromatography (GC) Applications

Application in Drug Metabolism and Pharmacokinetic Research as a Labeled Probe

The use of deuterium-labeled compounds, such as this compound, is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) research. medchemexpress.com The substitution of hydrogen with its stable, non-radioactive isotope, deuterium (B1214612), creates a molecule with a slightly higher mass but nearly identical chemical properties. nih.gov This subtle change allows researchers to use the deuterated compound as a tracer, easily distinguishable from its non-labeled counterpart by mass spectrometry, without significantly altering its biological behavior. acs.orgclearsynth.com

The primary advantage of using deuterated compounds lies in the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage. nih.govansto.gov.au Since many drug metabolism pathways, particularly those mediated by cytochrome P450 enzymes, involve the breaking of C-H bonds, deuteration at a metabolic "soft spot" can slow down the rate of metabolism. nih.govjuniperpublishers.com This effect is invaluable for elucidating metabolic pathways and improving the metabolic stability of drug candidates. tandfonline.comresearchgate.net

In Vitro Metabolic Stability Studies Utilizing Deuterated Compounds

In vitro metabolic stability assays are crucial in early drug discovery for predicting a drug's in vivo clearance. tandfonline.com These studies typically involve incubating a test compound with liver microsomes, which are rich in drug-metabolizing enzymes. By comparing the rate of disappearance of the non-labeled compound to its deuterated isotopologue, researchers can pinpoint sites of metabolic vulnerability.

For instance, if this compound, where the deuterium atoms are on the benzene ring, shows a slower rate of metabolism compared to 4-Chlorobenzenesulfonamide, it would suggest that hydroxylation of the aromatic ring is a significant metabolic pathway. This information is critical for medicinal chemists who can then modify the molecule to block this metabolic route, thereby enhancing the drug's half-life and bioavailability. isotope.com

The use of deuterated internal standards is also essential for accurate quantification in these assays. clearsynth.com By adding a known amount of the deuterated analog (e.g., this compound) to the sample, any variability in sample processing or instrument response can be corrected for, leading to more reliable and reproducible data. clearsynth.com

Table 1: Illustrative In Vitro Metabolic Stability Data

| Compound | Incubation Time (min) | Parent Compound Remaining (%) |

| 4-Chlorobenzenesulfonamide | 0 | 100 |

| 15 | 65 | |

| 30 | 40 | |

| 60 | 15 | |

| This compound | 0 | 100 |

| 15 | 85 | |

| 30 | 70 | |

| 60 | 50 |

This table presents hypothetical data for illustrative purposes.

In Vivo Tracer Studies (Conceptually, as a research tool)

Conceptually, this compound serves as an ideal research tool for in vivo tracer studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the parent compound, 4-Chlorobenzenesulfonamide. nih.gove-acnm.org In such a study, a mixture of the labeled and unlabeled compound could be administered to an animal model. e-acnm.org Blood, urine, and feces samples would then be collected over time and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This "cassette dosing" approach allows for the simultaneous assessment of the pharmacokinetics of both the parent drug and its potential metabolites. The distinct mass of the deuterated compound enables the mass spectrometer to differentiate between the administered drug and its metabolites that have retained the deuterium label, as well as those that may have lost it through metabolic processes. nih.gov

These studies provide a comprehensive picture of the drug's fate in a living organism. For example, by tracking the appearance and disappearance of deuterated and non-deuterated metabolites, researchers can determine the primary routes of elimination and identify any potential for drug-drug interactions. nih.govnih.gov This information is vital for predicting human pharmacokinetics and establishing safe and effective dosing regimens. tandfonline.com

Reference Material Development and Certification for Deuterated Compounds in Analytical Science

The reliability of analytical measurements in pharmaceutical research and development hinges on the availability of high-quality reference materials. Deuterated compounds, including this compound, are critical as internal standards in quantitative analysis, particularly in chromatography-based methods like LC-MS. acs.orgclearsynth.com

The development and certification of these reference materials is a rigorous process. It begins with the chemical synthesis of the deuterated compound, ensuring high isotopic enrichment and chemical purity. nist.gov The synthesis of this compound would involve introducing deuterium atoms into the 4-chlorobenzenesulfonamide structure, a process that must be carefully controlled to achieve the desired labeling pattern.

Once synthesized, the material undergoes extensive characterization to establish its identity and purity. This involves a battery of analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the position and extent of deuterium incorporation.

Mass Spectrometry (MS): To verify the molecular weight and isotopic distribution.

Chromatography (HPLC, GC): To assess chemical purity and identify any impurities.

Certification of a deuterated compound as a reference material is performed by national metrology institutes or accredited reference material producers. sepscience.com This process involves determining the certified concentration of the deuterated compound in a solution, often using a combination of gravimetric preparation and analytical measurements. nist.gov The certified value is accompanied by an uncertainty statement, which provides a quantitative measure of the confidence in the value. nist.govlgcstandards.com

The use of certified reference materials (CRMs) for deuterated compounds ensures the accuracy and traceability of analytical results, which is a fundamental requirement for regulatory submissions and quality control in the pharmaceutical industry. sepscience.com

Vii. Environmental Research and Ecological Considerations for Sulfonamide Analogs

Environmental Fate and Transport Studies of Sulfonamide Derivatives

The environmental fate and transport of sulfonamide antibiotics are governed by a complex interplay of their physicochemical properties and various environmental factors. d-nb.infomdpi.com Key processes influencing their distribution in the environment include sorption, mobility, and degradation. mdpi.com

Sorption and Mobility:

Sulfonamides are generally considered to be among the more mobile antibiotics in soil due to their relatively low sorption coefficients. nih.gov Their sorption behavior is significantly influenced by soil properties such as organic matter content, pH, and clay content. d-nb.infobohrium.com

Influence of pH: The pH of the soil and water is a critical factor as it determines the ionic state of sulfonamide molecules. bohrium.comascelibrary.org Sulfonamides can exist as cationic, neutral, or anionic species depending on the environmental pH, which in turn affects their interaction with soil particles. nih.govascelibrary.org Generally, at higher pH values, sulfonamides are more mobile due to their anionic form and increased solubility. ascelibrary.org Conversely, at lower pH values, increased interaction between the cationic and neutral forms with soil materials leads to greater attenuation. ascelibrary.org

Role of Organic Matter: Soil organic matter (SOM) and dissolved organic matter (DOM) also play a crucial role. bohrium.com SOM tends to increase the sorption of sulfonamides, thereby reducing their mobility in the soil. bohrium.comnih.gov In contrast, DOM can increase the availability and mobility of sulfonamides. bohrium.com

Manure Amendment: The application of animal manure, a primary route for the introduction of veterinary antibiotics into the soil, can increase the sorption capacity of sulfonamides in the topsoil, potentially decreasing their mobility. nih.gov

The mobility of sulfonamides poses a significant threat to groundwater contamination, as they can leach from agricultural soils and enter aquatic systems. csic.esascelibrary.orgnih.gov

Table 1: Factors Influencing Sorption and Mobility of Sulfonamide Derivatives

| Factor | Influence on Sorption | Influence on Mobility | References |

| High Soil pH | Decreases | Increases | nih.gov, ascelibrary.org |

| Low Soil pH | Increases | Decreases | ascelibrary.org |

| Soil Organic Matter (SOM) | Increases | Decreases | nih.gov, bohrium.com |

| Dissolved Organic Matter (DOM) | Decreases | Increases | bohrium.com |

| Manure Amendment | Increases | Decreases | nih.gov |

| Clay Content | Increases | Decreases | d-nb.info |

Degradation Pathways and Metabolite Identification in Environmental Matrices

Sulfonamides in the environment can be transformed through both abiotic and biotic degradation processes. mdpi.com These processes lead to the formation of various degradation products and metabolites, some of which may retain biological activity or be more toxic than the parent compounds. mdpi.comresearchgate.net

Abiotic Degradation:

Photodegradation: This is a primary degradation pathway for many sulfonamides in aquatic environments. nih.govustc.edu.cn The rate of photodegradation is influenced by factors such as pH and the presence of dissolved organic matter. nih.govustc.edu.cn The process often involves the cleavage of the sulfonamide bond and SO2 extrusion, leading to the formation of various photoproducts. nih.gov For some sulfonamides, direct photolysis is the main degradation mechanism in natural waters. acs.org

Hydrolysis: This is another significant abiotic degradation process, particularly influenced by temperature and pH. mdpi.com

Biotic Degradation:

Hydroxylation and Acetylation: These reactions occur at the aniline (B41778) or hetero-aromatic side moieties. dtu.dk N4-acetylated metabolites are common transformation products found in the environment. nih.govcsic.es

Cleavage of the Sulfonamide Bridge: This leads to the formation of metabolites such as aniline and sulfanilic acid. acs.orgdtu.dk

The degradation of sulfonamides can result in a complex mixture of parent compounds and their transformation products in environmental matrices. researchgate.net Some of these degradation products, such as those containing nitro and azo groups, may be more toxic to aquatic organisms than the original sulfonamides. mdpi.commdpi.com

Table 2: Common Degradation Pathways and Metabolites of Sulfonamides

| Degradation Pathway | Key Processes | Common Metabolites | References |

| Abiotic | Photodegradation, Hydrolysis | Sulfanilic acid, Desulfonated products | nih.gov, acs.org, mdpi.com |

| Biotic | Hydroxylation, Acetylation, Sulfonamide bridge cleavage | N4-acetylated sulfonamides, Aniline derivatives | researchgate.net, dtu.dk |

Environmental Monitoring Methodologies Employing Deuterated Internal Standards

Accurate and sensitive analytical methods are crucial for monitoring the presence and concentrations of sulfonamides and their metabolites in various environmental compartments. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for this purpose. researchgate.netnih.gov

To ensure the reliability of these analytical methods, internal standards are employed to correct for matrix effects and variations in sample preparation and instrument response. mdpi.com Deuterated internal standards, such as 4-Chlorobenzene-d4-sulfonamide , are particularly valuable in this context.

The Role of Deuterated Internal Standards:

Isotope-labeled internal standards, where one or more atoms in the molecule are replaced with a heavier isotope (e.g., deuterium (B1214612) for hydrogen), are considered the gold standard for quantitative analysis in environmental monitoring. mdpi.com

Similar Physicochemical Properties: Deuterated standards have nearly identical chemical and physical properties to their non-labeled counterparts. This ensures that they behave similarly during sample extraction, cleanup, and chromatographic separation, effectively compensating for any losses or variations during these steps. mdpi.com

Distinct Mass-to-Charge Ratio: The difference in mass allows the mass spectrometer to distinguish between the analyte of interest and the internal standard, enabling accurate quantification. lcms.cz

Improved Accuracy and Precision: The use of isotope-labeled internal standards significantly improves the accuracy and precision of the analytical method, leading to more reliable data on the environmental concentrations of sulfonamides. mdpi.com

The development of automated solid-phase extraction (SPE) methods coupled with UPLC-MS/MS and the use of a suite of isotope-labeled internal standards has enabled the simultaneous and highly sensitive determination of multiple sulfonamides in environmental water samples, with detection limits in the low ng/L range. mdpi.com

Viii. Future Research Trajectories and Interdisciplinary Applications

Innovations in Deuteration Technologies for Complex Organic Molecules

The synthesis of complex deuterated molecules like 4-Chlorobenzene-d4-sulfonamide relies on the continued advancement of selective and efficient deuteration methods. Historically, deuterium (B1214612) incorporation involved harsh conditions or multi-step syntheses starting from already labeled precursors. rsc.org Modern innovations, however, focus on late-stage functionalization, allowing for the direct and precise replacement of C-H bonds with C-D bonds in complex molecules. researchgate.net

One of the most powerful techniques is Hydrogen Isotope Exchange (HIE) , which has been refined through advanced catalysis. acs.orgdigitellinc.com Transition-metal catalysts, particularly those based on iridium, palladium, rhodium, and ruthenium, are at the forefront of this research. snnu.edu.cn For instance, iridium complexes with N-heterocyclic carbene (NHC) ligands have shown exceptional activity for the ortho-selective deuteration of arenes containing directing groups, such as the sulfonamide group. snnu.edu.cn This selectivity is crucial for creating specific isotopologues to study metabolic pathways or enhance drug stability.

Recent breakthroughs include:

Photocatalytic Deuteration : Utilizing visible light, this method offers mild reaction conditions and high functional group tolerance. anr.frajchem-a.com It has emerged as a reliable platform for generating medicinally valuable deuterated compounds using inexpensive deuterium sources like heavy water (D₂O). rsc.org

Electrochemical Methods : These techniques can drive deuteration reactions, including the reductive deuteration of organic halides, by avoiding the need for harsh chemical reagents. rutgers.edu

Catalyst and Ligand Design : Research is ongoing to develop more efficient, selective, and environmentally benign catalysts. This includes using earth-abundant metals like iron and designing sophisticated ligands that can direct deuteration to specific sites on a complex molecule with high precision. ansto.gov.au A 2021 study demonstrated a palladium-catalyzed method for the nondirected deuteration of arenes using novel N,N-bidentate ligands and D₂O, showcasing extraordinary functional group tolerance. nih.gov

These evolving technologies are making the synthesis of compounds like this compound and other complex deuterated molecules more accessible, which is critical for their application in advanced research fields.

Table 1: Comparison of Modern Deuteration Methodologies

| Methodology | Typical Catalyst/Condition | Deuterium Source | Key Advantages |

|---|---|---|---|

| Catalytic HIE | Iridium, Palladium, Rhodium complexes | D₂ gas, D₂O | High selectivity, mild conditions, late-stage functionalization. acs.orgscielo.org.mx |

| Photocatalysis | Organic dyes, metal complexes with visible light | D₂O, deuterated solvents | Mild conditions, high functional group tolerance, sustainable. anr.frajchem-a.com |

| Electrochemistry | Electrical current, sometimes with a metal catalyst | D₂O | Avoids harsh chemical oxidants/reductants, high selectivity. rutgers.edu |

| Biocatalysis | Enzymes (e.g., reductases) | D₂O | Near-perfect stereo- and isotopic selectivity, operates under ambient conditions. scienceopen.com |

Emerging Applications of Deuterated Sulfonamides in Materials Science

The kinetic isotope effect, stemming from the stronger C-D bond, is not only relevant to biochemistry but also to materials science. The enhanced stability of deuterated organic compounds is being harnessed to improve the performance and longevity of advanced materials. scielo.org.mxresearchgate.net While specific applications for this compound in this field are not yet established, the principles apply broadly to deuterated organic molecules, including those containing the robust sulfonamide functional group.

A primary area of interest is in organic electronics . Organic Light-Emitting Diodes (OLEDs) are a key technology in displays and lighting. A significant failure mechanism for OLEDs is material degradation caused by high-energy vibrational modes of C-H bonds. By replacing these C-H bonds with C-D bonds, the vibrational energy is lowered, reducing the rate of degradation and significantly extending the operational lifetime and efficiency of the device. acs.orgresearchgate.net Given that sulfonamide-containing compounds can be tailored for electronic properties, deuterated versions represent a promising avenue for developing more durable OLED host and emitter materials. google.com

Further applications include:

Polymer Science : Deuteration can enhance the thermal and oxidative stability of polymers. scielo.org.mx Sulfonamide-containing polymers are used in applications like proton exchange membranes for fuel cells. researchgate.net Introducing deuterium could lead to membranes with improved durability and performance under harsh operating conditions.

Fluorescent Probes : In fluorescence microscopy, photobleaching limits the duration of imaging experiments. Deuteration of fluorescent dyes, such as rhodamines, has been shown to increase their photostability and brightness, leading to better performance in advanced imaging techniques. biorxiv.org This principle could be applied to novel sulfonamide-based fluorescent probes.

The exploration of deuterated sulfonamides in materials science is an emerging field with the potential to yield more robust and efficient organic materials for a variety of high-tech applications.

Integration of Artificial Intelligence and Machine Learning in Deuterated Compound Research

The design and synthesis of deuterated compounds are becoming increasingly sophisticated, benefiting from the integration of artificial intelligence (AI) and machine learning (ML). These computational tools can accelerate research by predicting reaction outcomes, planning synthetic routes, and screening for desired properties. researchgate.netstfc.ac.uk

Key applications of AI/ML in this domain include: